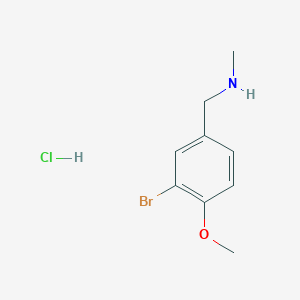

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride

CAS No.: 855272-08-1

Cat. No.: VC8401875

Molecular Formula: C9H13BrClNO

Molecular Weight: 266.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 855272-08-1 |

|---|---|

| Molecular Formula | C9H13BrClNO |

| Molecular Weight | 266.56 g/mol |

| IUPAC Name | 1-(3-bromo-4-methoxyphenyl)-N-methylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12BrNO.ClH/c1-11-6-7-3-4-9(12-2)8(10)5-7;/h3-5,11H,6H2,1-2H3;1H |

| Standard InChI Key | AIWOXEWIEBYINT-UHFFFAOYSA-N |

| SMILES | CNCC1=CC(=C(C=C1)OC)Br.Cl |

| Canonical SMILES | CNCC1=CC(=C(C=C1)OC)Br.Cl |

Introduction

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound belonging to the class of substituted phenyl amines. It features a bromine atom and a methoxy group on the phenyl ring, along with a N-methylmethanamine moiety. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities .

Synthesis Methods

The synthesis of 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride typically involves reductive amination or other coupling reactions. Starting materials such as 3-bromo-4-methoxybenzaldehyde and N-methylmethanamine are commonly used. The process often requires solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation.

Potential Applications

This compound has potential applications in drug development and chemical synthesis due to its unique structure. It may exhibit activity against specific enzymes or receptors, suggesting therapeutic uses.

Research Findings

Studies on compounds with similar structures indicate potential biological activities, including interactions with enzymes or receptors. These interactions are facilitated by the amine functionality, which allows for hydrogen bonding and ionic interactions with biomolecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume